molecular formula C15H25N3O3 B15243997 (3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate

(3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate

Cat. No.: B15243997
M. Wt: 295.38 g/mol
InChI Key: HSVGZKUNLKVQMM-NWDGAFQWSA-N
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Description

(3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate is a complex organic compound with a unique structure This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazo[4,5-c]pyridine core, followed by the introduction of the tert-butyl and cyclopropylmethyl groups. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropylmethyl group, using reagents like sodium azide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in a polar aprotic solvent like DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, researchers may explore the compound’s potential therapeutic applications. Its ability to undergo various chemical reactions makes it a versatile candidate for modifying its structure to enhance its biological activity and selectivity.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and the compound’s structural modifications.

Comparison with Similar Compounds

Similar Compounds

    (3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate: shares similarities with other imidazo[4,5-c]pyridine derivatives.

    Cyclopropylmethyl derivatives: Compounds with cyclopropylmethyl groups often exhibit unique reactivity and biological activity.

    tert-Butyl esters: These compounds are known for their stability and are commonly used in synthetic chemistry.

Uniqueness

The uniqueness of this compound lies in its combination of structural features

Properties

Molecular Formula

C15H25N3O3

Molecular Weight

295.38 g/mol

IUPAC Name

tert-butyl (3aR,7aS)-3-(cyclopropylmethyl)-2-oxo-1,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridine-5-carboxylate

InChI

InChI=1S/C15H25N3O3/c1-15(2,3)21-14(20)17-7-6-11-12(9-17)18(13(19)16-11)8-10-4-5-10/h10-12H,4-9H2,1-3H3,(H,16,19)/t11-,12+/m0/s1

InChI Key

HSVGZKUNLKVQMM-NWDGAFQWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)N(C(=O)N2)CC3CC3

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)N(C(=O)N2)CC3CC3

Origin of Product

United States

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